1-Docosylpyridin-1-ium bromide
Description
1-Docosylpyridin-1-ium bromide is a quaternary ammonium compound comprising a pyridinium cation substituted with a docosyl (C₂₂H₄₅) alkyl chain and a bromide counterion. These analogs are utilized in ionic liquids, drug delivery systems, and antimicrobial agents, suggesting similar applications for the docosyl derivative.
Properties
CAS No. |
80039-83-4 |
|---|---|
Molecular Formula |
C27H50BrN |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-docosylpyridin-1-ium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
JFRURXLJEYJAJT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:
Reactants: Docosyl bromide and pyridine.
Reaction Conditions: The mixture is heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as methanol or ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridine N-oxide derivatives.
Reduction: Products include the corresponding pyridine derivatives.
Scientific Research Applications
1-Docosylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its surfactant properties.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Alkyl Chain Length and Molecular Weight
The alkyl chain length significantly influences physical properties. For instance:
- 1-Docosylpyridin-1-ium bromide (C₂₂ chain) has a molecular formula of C₂₇H₄₈BrN and a theoretical molecular weight of 466.57 g/mol .
- 1-Dodecylpyridin-1-ium bromide (C₁₂ chain, CAS 70775-75-6) has a molecular formula of C₁₇H₂₉BrN and a molecular weight of 327.32 g/mol .
- Butylpyridinium bromide (C₄ chain, CAS 15471-17-7) has a molecular formula of C₉H₁₄BrN and a molecular weight of 216.12 g/mol .
Longer chains increase hydrophobicity, reducing water solubility and enhancing lipid membrane affinity.
Solubility and Phase Behavior
- Short chains (e.g., butyl): High water solubility due to polar dominance, suitable for aqueous-phase reactions and ionic liquids .
- Intermediate chains (e.g., dodecyl): Moderate solubility, often used in micelle formation or as disinfectants .
- Long chains (e.g., docosyl): Predominantly lipid-soluble, ideal for nonpolar solvents, liposomes, or surfactant applications .
Antimicrobial Activity
Quaternary ammonium compounds (QACs) exhibit chain-length-dependent antimicrobial effects:
Drug Delivery and Ionic Liquids
- Butylpyridinium bromide is employed in ionic liquids for catalysis .
- Longer-chain analogs like 1-hexadecylpyridin-1-ium chloride (C₁₆) stabilize liposomes or emulsions .
Comparative Data Table
| Compound | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₂₂ | C₂₇H₄₈BrN | 466.57 | Low (organic) | Surfactants, liposomes |
| 1-Dodecylpyridin-1-ium bromide | C₁₂ | C₁₇H₂₉BrN | 327.32 | Moderate | Disinfectants, ionic liquids |
| Butylpyridinium bromide | C₄ | C₉H₁₄BrN | 216.12 | High (aqueous) | Catalysis, pharmaceuticals |
| 1-Hexadecylpyridin-1-ium chloride | C₁₆ | C₂₁H₃₈ClN | 340.00 | Low-moderate | Lipid nanoparticles, drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
